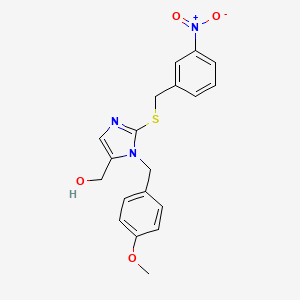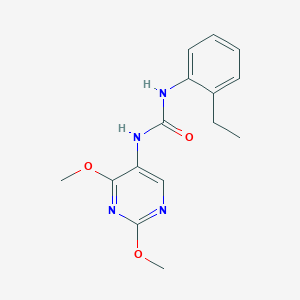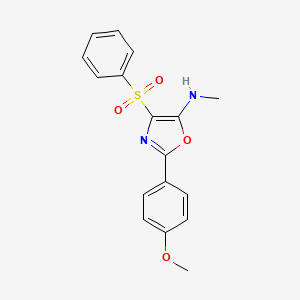
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common building block in natural products and therapeutic agents . The compound also features a 1,2,3-triazole ring, which is known for its excellent binding affinities to a range of proteins .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization reactions . For instance, a new series of related compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a piperidine ring attached to a 1,2,3-triazole ring and a pyridine ring via a methanone group .Applications De Recherche Scientifique
Corrosion Inhibition
Research has identified triazole derivatives as effective corrosion inhibitors for mild steel in acidic environments. These derivatives, including those similar in structure to the compound , show promise due to their ability to adsorb on metal surfaces, potentially by sharing or accepting electrons, thereby preventing corrosion. This application is critical in industries where metal durability is essential, such as in construction and manufacturing (Ma et al., 2017).
Antimicrobial Activity
Another study focused on the synthesis of pyridine derivatives, highlighting their in vitro antimicrobial efficacy against various bacteria and fungi. These findings suggest the potential for these compounds to serve as bases for new antimicrobial agents, which could be vital in medical and pharmaceutical applications (Patel, Agravat, & Shaikh, 2011).
Synthesis of Complex Organic Structures
The synthetic versatility of compounds bearing the triazole and piperidine motifs has been explored in various studies. For example, one study outlined a method for synthesizing heterocycles containing both piperidine and pyridine rings, showcasing the compound's role in creating structurally complex and potentially bioactive molecules (Zhang et al., 2020). Similarly, other research has developed methods for preparing novel bioactive heterocycles, indicating the compound's utility in drug discovery and development (Prasad et al., 2018).
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. Given the broad range of activities demonstrated by similar compounds, it could be of interest in the development of new drugs . Further studies could also explore its potential applications in materials science and synthetic organic chemistry .
Propriétés
IUPAC Name |
pyridin-3-yl-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c19-13(11-2-1-5-14-10-11)17-8-3-12(4-9-17)18-15-6-7-16-18/h1-2,5-7,10,12H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKZZRLMOFACMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

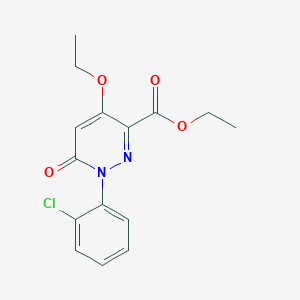
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2676763.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2676765.png)
![3-{3-[(Furan-2-ylmethyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid](/img/structure/B2676766.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2676768.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2676770.png)
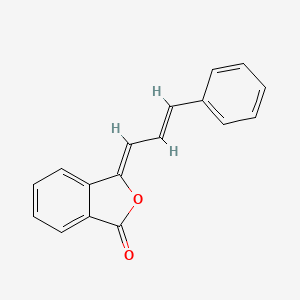
![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)
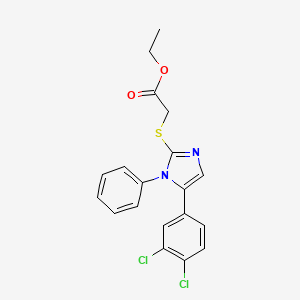
![4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2676777.png)
